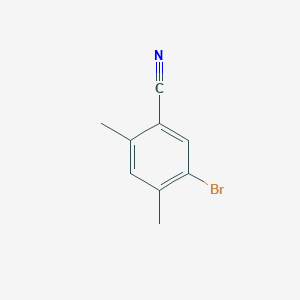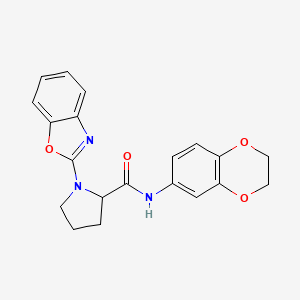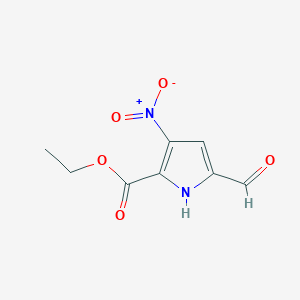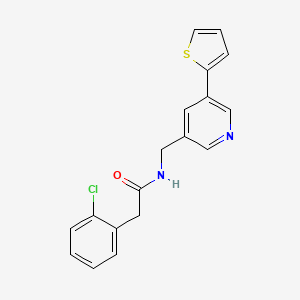
4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, is a structurally complex molecule that may have potential applications in various fields, including biological activity and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of anhydrides with amino-substituted phenols. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that the synthesis of our compound of interest might also involve similar ring-opening reactions, possibly with different anhydrides and amino-substituted phenols to introduce the dichlorophenyl and dimethoxyphenethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and computational analyses. For example, the structure of 4-amino-3(4-chlorophenyl) butanoic acid was confirmed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra, as well as Hartree–Fock and density functional theory (DFT) calculations . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic properties. The NBO analysis of 4-amino-3(4-chlorophenyl) butanoic acid showed intramolecular charge transfer (ICT) within the molecule, indicating potential reactivity sites . Similarly, the NBO analysis of other related compounds provided insights into intermolecular electronic interactions and stabilization energies . These analyses suggest that our compound may also exhibit interesting reactivity patterns, which could be explored further through similar computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to our compound of interest have been studied using computational methods. The first-order hyperpolarizability, a measure of nonlinear optical (NLO) properties, and other thermodynamical properties such as zero-point vibrational energies, rotational constants, entropies, and dipole moments have been computed for 4-amino-3(4-chlorophenyl) butanoic acid . The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, have been used to determine charge transfer and stability of the molecule . These studies provide a foundation for predicting the physical and chemical properties of this compound, which could be expected to have similar properties due to structural similarities.
科学的研究の応用
Molecular Docking and Biological Activities
- Molecular Docking and Spectroscopic Analysis : A comparative study of derivatives, including 4-((2,6-Dichlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, utilized molecular docking, vibrational spectroscopy, and theoretical calculations to investigate their structure and biological activities. The study highlighted their potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Moreover, Auto-dock studies indicated that these compounds might inhibit Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).
Spectroscopic and Structural Studies
- Vibrational Spectroscopy and Molecular Structure : Research on the vibrational spectroscopy and molecular structure of similar compounds has been conducted to understand their spectral characteristics and structural stability. These studies utilize Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations to explore the molecular structure and vibrational modes, providing insights into their reactivity and stability (Raju et al., 2015).
Nonlinear Optical Properties
- Nonlinear Optical Materials : The first hyperpolarizability of these compounds indicates their potential as candidates for nonlinear optical materials. This suggests applications in the development of new optical devices and materials with enhanced optical properties (Raju et al., 2015).
Docking Studies and Chemical Reactivity
- Docking and Spectroscopic Properties : An investigation into the reactive and spectroscopic properties of derivatives, including computational studies and molecular docking, provided insights into the molecule's reactive sites and potential inhibitory activities against specific biological targets. This underscores the relevance of these compounds in medicinal chemistry and drug design (Mary et al., 2017).
特性
IUPAC Name |
4-(2,6-dichloroanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-28-16-7-6-12(10-17(16)29-2)8-9-23-15(20(26)27)11-18(25)24-19-13(21)4-3-5-14(19)22/h3-7,10,15,23H,8-9,11H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBQHKJUNIYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)


![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)